2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Overview
Description
2-[4-(2-methoxyphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(2-methoxyphenoxy)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is 387.14705815 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
PET Ligand Development
A study focused on synthesizing and evaluating a compound similar in structure, aiming to develop a PET (Positron Emission Tomography) ligand for clinical studies. Despite the rapid brain uptake in vivo, the lack of specific binding indicated that the compound was not suitable as a PET ligand for clinical applications, showcasing the complexities involved in developing effective neuroimaging agents (Majo et al., 2008).
Antiviral Activity
Research into derivatives of similar compounds has shown pronounced antiviral activity against specific viruses. Synthesis efforts aimed at creating new molecules have led to compounds with significant potential for antiviral drug development (Селиванов et al., 2017).
Antioxidant Properties
Studies on the polymerization of methoxyphenol derivatives have revealed that these compounds possess excellent antioxidant properties, suggesting their use as highly efficient antioxidant agents. This insight is crucial for developing new materials and drugs with enhanced oxidative stability (Zheng et al., 2013).
Mesogenic Properties
Research into azomesogens with a 1,2,4-trisubstituted benzene moiety, involving similar structural motifs, has contributed to the understanding of liquid crystal behaviors, which are vital for applications in display technologies and materials science (Vora & Prajapati, 2002).
Synthetic Methodologies
Developing new synthetic methodologies for compounds with complex structures is fundamental to advancing chemical research. Studies have detailed innovative approaches for the synthesis of derivatives, providing valuable knowledge for the creation of novel compounds with potential applications in drug development and materials science (Pimenova et al., 2003).
Properties
IUPAC Name |
4-[4-(2-methoxyphenoxy)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-19-4-2-3-5-20(19)29-14-8-6-13(7-9-14)25-23(26)21-15-10-11-16(18-12-17(15)18)22(21)24(25)27/h2-11,15-18,21-22H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYDHASUQTMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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